Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
Brand Name:
Vulcanchem
CAS No.:
159944-99-7
VCID:
VC0061661
InChI:
InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C
Molecular Formula:
C11H15F3O7
Molecular Weight:
316.229
Methyl-2-C-(trifluoromethyl)-alpha-D-ribofuranoside-3,5-diacetate
CAS No.: 159944-99-7
Cat. No.: VC0061661
Molecular Formula: C11H15F3O7
Molecular Weight: 316.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159944-99-7 |
|---|---|
| Molecular Formula | C11H15F3O7 |
| Molecular Weight | 316.229 |
| IUPAC Name | [(2R,3R,4R,5S)-3-acetyloxy-4-hydroxy-5-methoxy-4-(trifluoromethyl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C11H15F3O7/c1-5(15)19-4-7-8(20-6(2)16)10(17,11(12,13)14)9(18-3)21-7/h7-9,17H,4H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
| Standard InChI Key | IDTZCXKLMCPWNT-DOLQZWNJSA-N |
| SMILES | CC(=O)OCC1C(C(C(O1)OC)(C(F)(F)F)O)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator